BenchChemオンラインストアへようこそ!

3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole

Lipophilicity Medicinal Chemistry Drug Design

The compound 3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole (CAS 2091215-19-7) is a heterocyclic building block belonging to the N(2)-alkyl-3-chloromethyl-4,5,6,7-tetrahydroindazole class. It features a saturated cyclohexane ring fused to a pyrazole core, with a reactive chloromethyl group at the 3-position and an ethyl substituent on the N2 nitrogen.

Molecular Formula C10H15ClN2
Molecular Weight 198.69 g/mol
CAS No. 2091215-19-7
Cat. No. B1483957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole
CAS2091215-19-7
Molecular FormulaC10H15ClN2
Molecular Weight198.69 g/mol
Structural Identifiers
SMILESCCN1C(=C2CCCCC2=N1)CCl
InChIInChI=1S/C10H15ClN2/c1-2-13-10(7-11)8-5-3-4-6-9(8)12-13/h2-7H2,1H3
InChIKeyNCAPCIBZOFPEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole (CAS 2091215-19-7): Physicochemical Baseline and In-Class Identity


The compound 3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole (CAS 2091215-19-7) is a heterocyclic building block belonging to the N(2)-alkyl-3-chloromethyl-4,5,6,7-tetrahydroindazole class. It features a saturated cyclohexane ring fused to a pyrazole core, with a reactive chloromethyl group at the 3-position and an ethyl substituent on the N2 nitrogen [1]. This scaffold is recognized in medicinal chemistry as an intermediate for constructing biologically active molecules, particularly as a precursor to kinase inhibitors and GABA_A receptor ligands [2]. Its utility stems from the chloromethyl handle, which enables nucleophilic substitution for rapid diversification.

Why Generic In-Class Substitution Fails for 3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole


Generic substitution within the N(2)-alkyl-3-chloromethyl-tetrahydroindazole series is not supported due to quantifiable differences in lipophilicity, molecular size, and conformational flexibility dictated by the N2 substituent. Even a single methylene unit change from methyl to ethyl alters the XLogP3 by 0.3 log units, increases molecular weight by 14.03 g/mol, and introduces an additional rotatable bond [1][2]. These variations can significantly impact critical parameters in drug discovery such as membrane permeability, metabolic stability, and off-target binding profiles, as demonstrated in tetrahydroindazole-based kinase inhibitor programs where lipophilic efficiency was a key design driver [3]. The specific evidence below demonstrates why the ethyl analog occupies a distinct design space compared to its closest methyl comparator.

Quantitative Differentiation of 3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole vs. Closest In-Class Analog


Enhanced Lipophilicity (XLogP3) of the N2-Ethyl Analog vs. N2-Methyl

The target compound exhibits a higher computed partition coefficient (XLogP3) compared to the N2-methyl analog, indicating greater lipophilicity. This is a critical parameter guiding predictions of membrane permeability and ADME profiles [1][2].

Lipophilicity Medicinal Chemistry Drug Design

Molecular Weight and Heavy Atom Count Differentiation

The N2-ethyl substitution results in a molecular weight increase of 14.03 g/mol over the N2-methyl analog, directly impacting compliance with lead-likeness metrics such as the Ghose filter and influencing pharmacokinetic properties [1][2].

Molecular Weight Lead-Likeness Fragment-Based Drug Design

Conformational Flexibility: Rotatable Bond Count

The target compound possesses two rotatable bonds compared to one for the N2-methyl comparator, owing to the ethyl side chain. This additional degree of freedom can influence binding entropy and target selectivity [1][2].

Conformational Entropy Ligand Binding Molecular Recognition

Topological Polar Surface Area (TPSA) Parity and Its Implications

Both the N2-ethyl and N2-methyl analogs share an identical computed topological polar surface area (TPSA) of 17.8 Ų, indicating that the increased lipophilicity of the ethyl analog is not offset by increased polarity [1][2].

TPSA Bioavailability CNS Penetration

Specific Role of N2-Alkyl Substituent in Tetrahydroindazole Kinase Inhibitor Potency

In a published structure-guided optimization of tetrahydroindazole-based IL-2 inducible T-cell kinase (ITK) inhibitors, the nature of the N2 substituent was explicitly explored. Lipophilic substituents at this position were found to occupy a selectivity pocket above the ligand plane, directly modulating potency and selectivity. While the final drug candidate GNE-9822 (Ki = 0.7 nM) uses a more complex N2-arylalkyl group, early SAR established that alkyl chain length and lipophilicity at N2 are critical drivers of activity [1].

ITK Inhibition Structure-Activity Relationship Kinase Selectivity

Qualitative Stability and Reactivity Considerations

Vendor reports indicate that the ethyl-substituted tetrahydroindazole scaffold contributes to enhanced stability relative to N-unsubstituted or N-methyl analogs, although quantitative stability data remain proprietary. The chloromethyl group is reactive towards nucleophilic substitution, enabling rapid diversification [1].

Chemical Stability Nucleophilic Substitution Synthetic Utility

Optimal Research and Procurement Scenarios for 3-(Chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole


Synthesis of ITK Inhibitor Analogs for Selectivity Optimization

Building on the established tetrahydroindazole ITK inhibitor pharmacophore, this compound serves as an advanced intermediate for introducing diversity at the N2 position. The ethyl group provides a defined lipophilicity increment (XLogP3 = 2.2) that can be used to explore the selectivity pocket, a strategy validated in the discovery of GNE-9822 and related analogs [1]. Researchers procuring this building block can rapidly generate focused libraries via nucleophilic displacement of the chloromethyl group.

CNS-Penetrant Kinase Inhibitor Design

The combination of a low TPSA (17.8 Ų) and moderate lipophilicity (XLogP3 = 2.2) makes this scaffold an attractive starting point for CNS drug discovery programs where crossing the blood-brain barrier is essential [1]. Unlike the N2-methyl analog, the ethyl substituent offers an additional vector for tuning free brain concentrations without increasing TPSA.

Fragment-to-Lead Evolution Campaigns

With a molecular weight of 198.69 g/mol and a heavy atom count of 13, this compound occupies the upper edge of fragment-like chemical space, making it suitable for fragment-to-lead evolution campaigns [1]. Its physicochemical profile, distinct from the N2-methyl fragment, can be exploited to probe lipophilic binding pockets while maintaining acceptable ligand efficiency.

GABA_A Receptor Ligand Development

Patents on aryl-substituted tetrahydroindazoles as GABA_A receptor benzodiazepine site ligands demonstrate the relevance of this core scaffold in neuroscience [2]. The N2-ethyl chloromethyl intermediate provides a versatile entry point for synthesizing N2-substituted analogs with potential anxiolytic or cognitive-enhancing properties.

Quote Request

Request a Quote for 3-(chloromethyl)-2-ethyl-4,5,6,7-tetrahydro-2H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.